6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom and two trifluoromethyl groups attached to a triazolopyridine core. It has a molecular formula of C7H3BrF3N3 and a molecular weight of 266.02 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or under reflux conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Solvents: Acetonitrile, dichloromethane
Catalysts: Palladium-based catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted triazolopyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial compounds.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- 6-Bromo-8-nitro[1,2,4]triazolo[4,3-a]pyridine
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Uniqueness
6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules. Additionally, its ability to interact with a wide range of biological targets sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H2BrF6N3 |
---|---|
Molecular Weight |
334.02 g/mol |
IUPAC Name |
6-bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H2BrF6N3/c9-3-1-4(7(10,11)12)5-16-17-6(8(13,14)15)18(5)2-3/h1-2H |
InChI Key |
QMOMWBUNNWFQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=C(N2C=C1Br)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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